3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one
Overview
Description
3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . This compound is characterized by a pyrano-pyridine fused ring system with a phenyl group attached at the 3-position. It has a melting point of 166-168°C and a predicted boiling point of 407.4±45.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-phenyl-2H-pyran-2-one with a suitable pyridine derivative . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: MnO2 in toluene at reflux temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate in aprotic solvents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one can be compared with other similar compounds such as:
3-Phenyl-1H-pyrano[2,3-d]pyrimidine-2,4-dione: This compound has a similar pyrano ring system but with a pyrimidine instead of a pyridine ring.
3-Phenyl-1H-pyrano[4,3-b]pyridine: This compound has a similar structure but with a different fusion pattern of the pyrano and pyridine rings.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-phenylpyrano[4,3-c]pyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14-12-6-7-15-9-11(12)8-13(17-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJSGLJBLDWPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555723 | |
Record name | 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118160-04-6 | |
Record name | 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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